4-Anilino-3-(methylamino)butan-1-ol
Description
4-Anilino-3-(methylamino)butan-1-ol is a polyfunctional organic compound characterized by a butanol backbone substituted with an anilino (phenylamino) group at position 4 and a methylamino group at position 2. Its molecular formula is C₁₁H₁₈N₂O, distinguishing it from simpler amino-alcohols like 4-amino-3-methylbutan-1-ol (C₅H₁₃NO) .
Properties
CAS No. |
88733-39-5 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-anilino-3-(methylamino)butan-1-ol |
InChI |
InChI=1S/C11H18N2O/c1-12-11(7-8-14)9-13-10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3 |
InChI Key |
AIBOXGBLHQZDGN-UHFFFAOYSA-N |
SMILES |
CNC(CCO)CNC1=CC=CC=C1 |
Canonical SMILES |
CNC(CCO)CNC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomerism and Functional Group Influence
Structural analogs such as 4-amino-3-methylbutan-1-ol (CAS: 75694-86-9, C₅H₁₃NO) and butan-1-ol (C₄H₁₀O) highlight key differences:
| Compound | Molecular Formula | Substituents | Key Functional Groups |
|---|---|---|---|
| 4-Anilino-3-(methylamino)butan-1-ol | C₁₁H₁₈N₂O | Anilino (C₆H₅NH-), methylamino (CH₃NH-) | Aromatic amine, aliphatic amine, hydroxyl |
| 4-Amino-3-methylbutan-1-ol | C₅H₁₃NO | Amino (NH₂), methyl (CH₃) | Aliphatic amine, hydroxyl |
| Butan-1-ol | C₄H₁₀O | Hydroxyl (-OH) at terminal position | Primary alcohol |
Key Observations :
- The methylamino group at position 3 may reduce steric hindrance compared to bulkier substituents, enhancing solubility in polar solvents like butan-1-ol .
Physicochemical Properties
Data from butanol isomers (e.g., butan-1-ol, butan-2-ol) and amino-alcohols suggest trends:
Research Findings :
- Oxidation Resistance: The aromatic amine in this compound likely stabilizes the molecule against oxidation, contrasting with primary alcohols like butan-1-ol, which readily form aldehydes under acidic dichromate conditions .
- Infrared Spectroscopy : The target compound’s IR spectrum would show N-H stretches (~3300 cm⁻¹ for amines) and aromatic C=C bends (~1500 cm⁻¹), distinguishing it from aliphatic analogs .
Recommendations :
- Conduct NMR and mass spectrometry to confirm structural integrity.
- Evaluate toxicity and regulatory status given structural complexity.
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